molecular formula C8H11Cl B12548845 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane CAS No. 143354-61-4

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane

Katalognummer: B12548845
CAS-Nummer: 143354-61-4
Molekulargewicht: 142.62 g/mol
InChI-Schlüssel: KZZXTNGAQIZPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopropane ring substituted with a chlorine atom and a pent-1-yn-1-yl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the chlorination of 1-(pent-1-yn-1-yl)cyclopropane using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of cyclopropane carboxylic acids or ketones.

    Reduction: Formation of cyclopropane alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropane ring strain and the presence of the chlorine atom contribute to its reactivity and specificity towards certain molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-1-methylcyclopropane
  • 1-Chloro-1-ethylcyclopropane
  • 1-Chloro-1-propylcyclopropane

Uniqueness

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane is unique due to the presence of the pent-1-yn-1-yl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that lack this alkyne functionality.

Eigenschaften

CAS-Nummer

143354-61-4

Molekularformel

C8H11Cl

Molekulargewicht

142.62 g/mol

IUPAC-Name

1-chloro-1-pent-1-ynylcyclopropane

InChI

InChI=1S/C8H11Cl/c1-2-3-4-5-8(9)6-7-8/h2-3,6-7H2,1H3

InChI-Schlüssel

KZZXTNGAQIZPIH-UHFFFAOYSA-N

Kanonische SMILES

CCCC#CC1(CC1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.